3-Iodo-4-methylpyridin-2-amine

Overview

Description

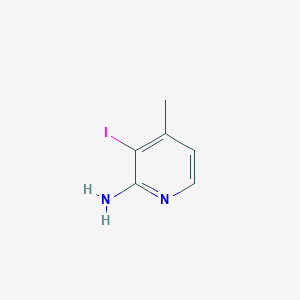

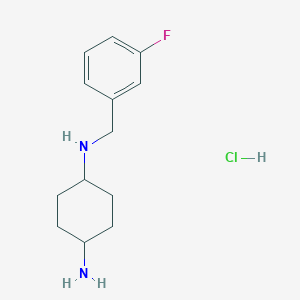

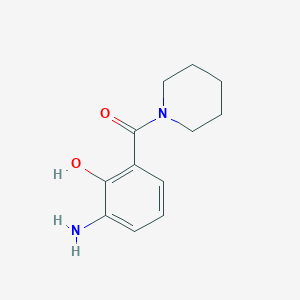

“3-Iodo-4-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H7IN2. It has a molecular weight of 234.0377 . This compound is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, amines can generally be synthesized through various methods such as reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=NC=CC(C)=C1I . This indicates that the compound contains a pyridine ring with an iodine atom and a methyl group attached to it. Physical and Chemical Properties Analysis

“this compound” is a solid substance . The compound’s storage temperature is 4 degrees Celsius .Scientific Research Applications

Catalytic Applications

3-Iodo-4-methylpyridin-2-amine has been explored in various catalytic applications. For instance, it is utilized in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance (Takács et al., 2007). Additionally, its utility in the functionalization of the pyridazin-3(2H)-one ring through palladium-catalyzed aminocarbonylation has been demonstrated (Takács et al., 2012).

Material Science and Intercalation

In the field of materials science, this compound shows significant potential. Its intercalation behavior into α-titanium hydrogen phosphate has been studied, which is crucial for understanding its interactions with inorganic matrices (Nunes & Airoldi, 1999).

Synthesis of Organic Compounds

It plays a critical role in the synthesis of amino-substituted pyridylglyoxylamides via palladium-catalyzed aminocarbonylation (Szőke et al., 2016). This method allows for the creation of compounds with diverse applications in pharmaceuticals and organic chemistry.

Crystallography and Molecular Structure

The compound's use in crystallography and structural studies is also notable. For example, its role in the formation of trialkyltantalum complexes has been studied, providing insights into molecular interactions and structural behaviors (Noor et al., 2006).

Thermodynamic and Electrochemical Studies

Thermochemical data on its intercalation into crystalline α-titanium hydrogen phosphate have been analyzed, offering a deeper understanding of its thermodynamic properties (Nunes & Airoldi, 2005). Additionally, the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been a subject of research, contributing to the understanding of its electrochemical behavior (Ahmad et al., 2019).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Compounds can affect various biochemical pathways in the body, leading to different physiological effects. Without specific information on 3-Iodo-4-methylpyridin-2-amine, it’s hard to say which pathways it might affect .

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .

Action Environment

The environment in which a compound acts can greatly influence its effectiveness. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .

Properties

IUPAC Name |

3-iodo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWASPRQQZYVWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729400 | |

| Record name | 3-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227509-37-6 | |

| Record name | 3-Iodo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B1507383.png)